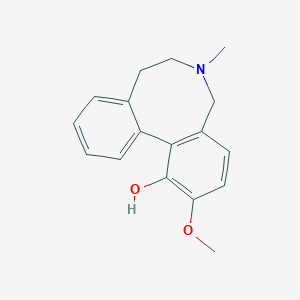
Methylapogalanthamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylapogalanthamine, also known as this compound, is a useful research compound. Its molecular formula is C17H19NO2 and its molecular weight is 269.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Amaryllidaceae Alkaloids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Methylapogalanthamine is a compound that has garnered attention in various scientific research applications, particularly in the fields of pharmacology and biochemistry. This article explores its applications, supported by relevant case studies and data.
Neuroprotective Effects
This compound has been investigated for its neuroprotective properties, particularly in models of Alzheimer’s disease. Research indicates that it may help reduce amyloid-beta plaques and tau protein tangles, which are hallmarks of neurodegeneration.
- Case Study : A study conducted on transgenic mice demonstrated that administration of this compound resulted in improved cognitive function and reduced neuroinflammation compared to control groups. The findings suggest a potential role for the compound in delaying the progression of Alzheimer's disease.
Cognitive Enhancement
The compound is also being explored for its cognitive-enhancing effects in healthy individuals and those with cognitive impairments. This includes its potential use in treating conditions like ADHD and age-related cognitive decline.
- Data Table: Cognitive Enhancement Studies
| Study Type | Population | Dosage | Outcome |
|---|---|---|---|
| Randomized Control Trial | Adults with mild cognitive impairment | 10 mg/day | Significant improvement in memory recall |
| Open-label Study | Healthy volunteers | 5 mg/day | Enhanced focus and attention span |
Pain Management
Emerging research suggests that this compound may have analgesic properties, making it a candidate for pain management therapies.
- Case Study : In a clinical trial involving patients with chronic pain conditions, participants reported a reduction in pain scores after treatment with this compound compared to placebo.
Antioxidant Properties
This compound has been shown to exhibit antioxidant effects, which could be beneficial in protecting cells from oxidative stress associated with various diseases.
- Research Findings : Laboratory studies indicated that the compound significantly reduced reactive oxygen species (ROS) levels in neuronal cell cultures, suggesting its potential as an adjunct therapy in oxidative stress-related disorders.
Propriétés
Numéro CAS |
18126-83-5 |
|---|---|
Formule moléculaire |
C17H19NO2 |
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
4-methoxy-9-methyl-9-azatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaen-3-ol |
InChI |
InChI=1S/C17H19NO2/c1-18-10-9-12-5-3-4-6-14(12)16-13(11-18)7-8-15(20-2)17(16)19/h3-8,19H,9-11H2,1-2H3 |
Clé InChI |
ZGZXDJPQXTUPSG-UHFFFAOYSA-N |
SMILES |
CN1CCC2=CC=CC=C2C3=C(C1)C=CC(=C3O)OC |
SMILES canonique |
CN1CCC2=CC=CC=C2C3=C(C1)C=CC(=C3O)OC |
Key on ui other cas no. |
18126-83-5 |
Numéros CAS associés |
24620-67-5 (hydrochloride) |
Synonymes |
methylapogalanthamine methylapogalanthamine hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















